molecular formula C12H15NO2 B1309945 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 6238-96-6

6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1309945
CAS No.: 6238-96-6
M. Wt: 205.25 g/mol
InChI Key: RBEMVEIJGYOVMA-UHFFFAOYSA-N
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Description

6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of oxazines. This compound features a tert-butyl group attached to the benzene ring, which is fused with an oxazine ring. The presence of the tert-butyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine compounds.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxazine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazine compounds with hydrogenated functional groups.

    Substitution: Substituted oxazine compounds with various functional groups replacing the tert-butyl group.

Scientific Research Applications

6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di-tert-butyl-ortho-benzoquinone: Shares the tert-butyl group and benzene ring structure but differs in the presence of quinone functional groups.

    4,6-Di-tert-butyl-2-nitrosophenol: Contains similar tert-butyl groups but has a nitroso functional group instead of the oxazine ring.

    Bis(3,6-di-tert-butyl-o-benzosemiquinone)nickel(II): A coordination compound with similar tert-butyl groups and benzene ring structure, but complexed with nickel.

Uniqueness

6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its oxazine ring structure fused with a benzene ring and the presence of a tert-butyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-tert-butyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)8-4-5-10-9(6-8)13-11(14)7-15-10/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEMVEIJGYOVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408607
Record name 6-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-96-6
Record name 6-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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